4-Amino-2,6-dimethylpteridin-7(8H)-one
Overview
Description
4-Amino-2,6-dimethylpteridin-7(8H)-one is a heterocyclic compound belonging to the pteridine family. Pteridines are known for their biological significance, particularly in the context of folate metabolism and as cofactors in various enzymatic reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2,6-dimethylpteridin-7(8H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with acetone in the presence of a catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2,6-dimethylpteridin-7(8H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can yield dihydropteridine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pteridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pteridine-2,4-dione derivatives, while substitution reactions can produce various alkylated or acylated pteridines.
Scientific Research Applications
4-Amino-2,6-dimethylpteridin-7(8H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pteridine derivatives.
Biology: Studied for its role in enzyme cofactors and metabolic pathways.
Medicine: Investigated for potential therapeutic applications, including as a precursor for antifolate drugs.
Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 4-Amino-2,6-dimethylpteridin-7(8H)-one involves its interaction with specific enzymes and receptors. It can act as a cofactor in enzymatic reactions, influencing various metabolic pathways. The molecular targets and pathways involved include folate metabolism and nucleotide biosynthesis.
Comparison with Similar Compounds
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Dihydropteridine: Reduced form of pteridine.
Methotrexate: A well-known antifolate drug with a similar pteridine structure.
Uniqueness
4-Amino-2,6-dimethylpteridin-7(8H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its amino and methyl groups influence its reactivity and interaction with biological targets.
Properties
IUPAC Name |
4-amino-2,6-dimethyl-8H-pteridin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N5O/c1-3-8(14)13-7-5(10-3)6(9)11-4(2)12-7/h1-2H3,(H3,9,11,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHSUWJKMXRUPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N=C(N=C2NC1=O)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431152 | |
Record name | 4-Amino-2,6-dimethylpteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
260444-94-8 | |
Record name | 4-Amino-2,6-dimethylpteridin-7(8H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40431152 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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